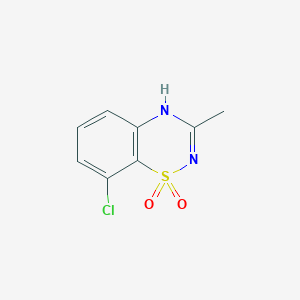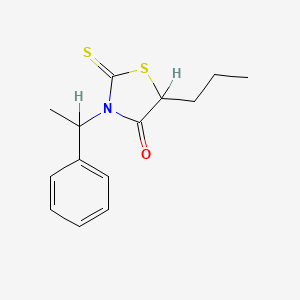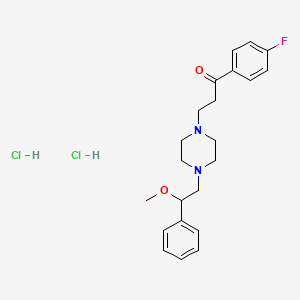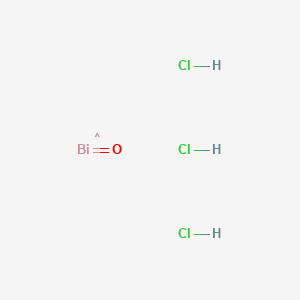![molecular formula C12H20O6 B14708276 Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 23985-06-0](/img/structure/B14708276.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C12H20O6. It is also known as diethyl [2-(1,3-dioxolan-2-yl)ethyl]malonate. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through the reaction of diethyl malonate with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate involves its ability to undergo various chemical transformations. The dioxolane ring and ester groups are reactive sites that participate in oxidation, reduction, and substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar in structure but lacks the dioxolane ring.
Ethyl acetoacetate: Contains a similar ester group but has a different carbon skeleton.
Dimethyl malonate: Similar ester groups but with methyl instead of ethyl groups.
Uniqueness
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
23985-06-0 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-11(13)9(12(14)16-4-2)5-6-10-17-7-8-18-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
DFBVCSDWHKANKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1OCCO1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
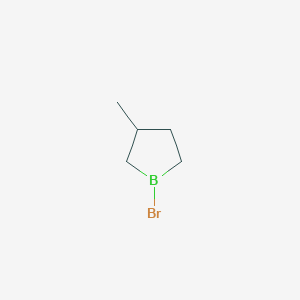

![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
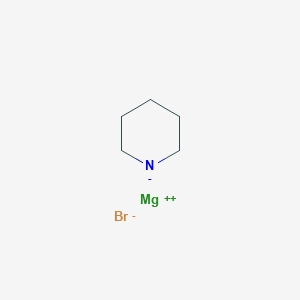
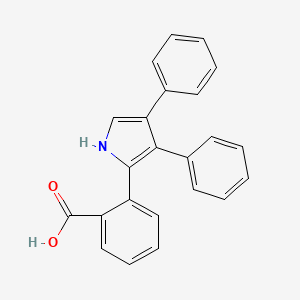
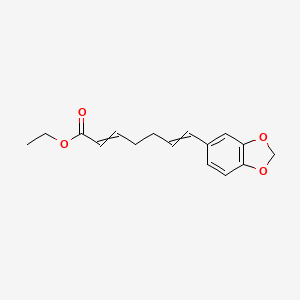
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
